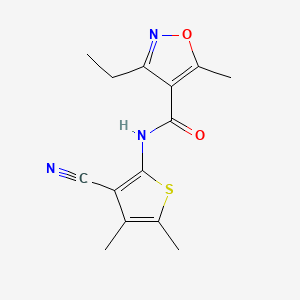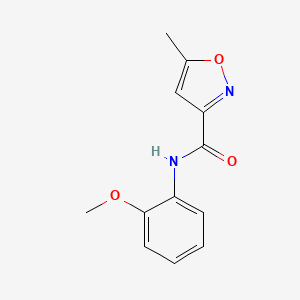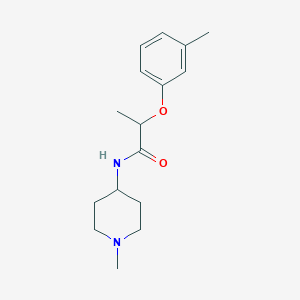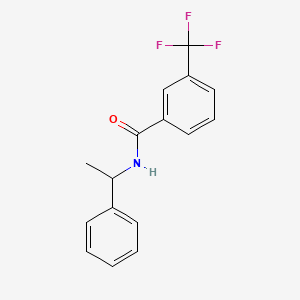
N-(1-phenylethyl)-3-(trifluoromethyl)benzamide
Descripción general
Descripción
N-(1-phenylethyl)-3-(trifluoromethyl)benzamide, also known as NPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. NPTB is a small molecule that belongs to the class of benzamides and has a unique chemical structure that makes it an interesting target for scientific investigation.
Mecanismo De Acción
The mechanism of action of N-(1-phenylethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific targets in biological systems. In the case of its use as a fluorescent probe for ROS detection, this compound reacts with ROS and undergoes a chemical transformation that results in the production of a fluorescent signal. In the case of its use as an anticancer agent, this compound inhibits the proteasome, which leads to the accumulation of proteins involved in cell cycle regulation and apoptosis, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in biological systems. In addition to its role as a fluorescent probe for ROS detection and an anticancer agent, this compound has also been found to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(1-phenylethyl)-3-(trifluoromethyl)benzamide in lab experiments is its high selectivity and sensitivity for ROS detection. It can detect even low levels of ROS in biological systems and produce a strong fluorescent signal. Another advantage is its potential as an anticancer agent, which could lead to the development of new drugs for the treatment of cancer.
One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with. Another limitation is its potential toxicity, which requires careful handling and safety precautions.
Direcciones Futuras
There are several future directions for research on N-(1-phenylethyl)-3-(trifluoromethyl)benzamide. One area of interest is the development of new fluorescent probes based on the this compound scaffold for the detection of other biomolecules in biological systems. Another area of interest is the optimization of the synthesis method for this compound to improve its yield and purity. Additionally, further studies are needed to investigate the potential of this compound as an anticancer agent and to elucidate its mechanism of action in more detail.
Aplicaciones Científicas De Investigación
N-(1-phenylethyl)-3-(trifluoromethyl)benzamide has been found to have potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are known to play an important role in various physiological and pathological processes, and their detection is crucial for understanding their role in disease progression and treatment. This compound has been shown to selectively react with ROS and produce a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy.
Another area of research where this compound has shown promise is in the development of new drugs for the treatment of cancer. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Its mechanism of action involves the inhibition of the proteasome, which is responsible for the degradation of proteins involved in cell cycle regulation and apoptosis.
Propiedades
IUPAC Name |
N-(1-phenylethyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO/c1-11(12-6-3-2-4-7-12)20-15(21)13-8-5-9-14(10-13)16(17,18)19/h2-11H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWGNYJGSIWERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(methylamino)sulfonyl]phenyl}-4-propoxybenzamide](/img/structure/B4432943.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,6-difluorobenzamide](/img/structure/B4432966.png)
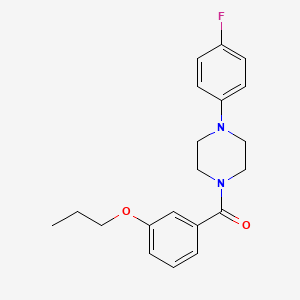
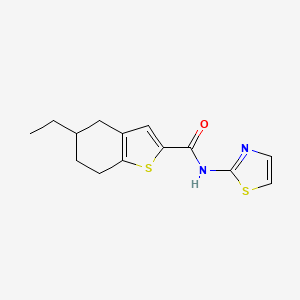
![N-[1-(4-methylphenyl)ethyl]nicotinamide](/img/structure/B4432985.png)
![1-(4-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432988.png)

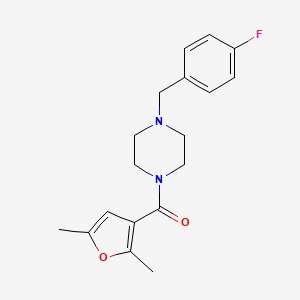
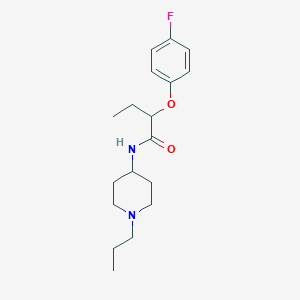
![5-bromo-2-chloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4433018.png)
![2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4433032.png)
